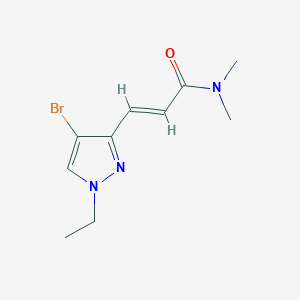

3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide

Beschreibung

3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide is a heterocyclic acrylamide derivative characterized by a pyrazole ring substituted with a bromine atom and an ethyl group at positions 4 and 1, respectively. The bromine substituent likely serves as a site for further functionalization, such as cross-coupling reactions, while the ethyl group may influence steric and solubility properties.

Eigenschaften

Molekularformel |

C10H14BrN3O |

|---|---|

Molekulargewicht |

272.14 g/mol |

IUPAC-Name |

(E)-3-(4-bromo-1-ethylpyrazol-3-yl)-N,N-dimethylprop-2-enamide |

InChI |

InChI=1S/C10H14BrN3O/c1-4-14-7-8(11)9(12-14)5-6-10(15)13(2)3/h5-7H,4H2,1-3H3/b6-5+ |

InChI-Schlüssel |

ZRSFGFPQBFHCCH-AATRIKPKSA-N |

Isomerische SMILES |

CCN1C=C(C(=N1)/C=C/C(=O)N(C)C)Br |

Kanonische SMILES |

CCN1C=C(C(=N1)C=CC(=O)N(C)C)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

3-(4-Brom-1-ethyl-1H-pyrazol-3-yl)-N,N-Dimethylacrylamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Bromgruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Reagenzien wie Natriumiodid in Aceton können für Halogenaustauschreaktionen verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat können unter kontrollierten Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen verschiedene substituierte Pyrazolderivate ergeben, während Oxidations- und Reduktionsreaktionen zu verschiedenen Oxidationsstufen der Verbindung führen können.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(4-Brom-1-ethyl-1H-pyrazol-3-yl)-N,N-Dimethylacrylamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie:

An Enzyme bindet: Spezifische Enzyme, die an biologischen Prozessen beteiligt sind, hemmt oder aktiviert.

Rezeptoren moduliert: Mit zellulären Rezeptoren interagiert, um Signalwege zu beeinflussen.

Die Genexpression verändert: Die Expression von Genen beeinflusst, die mit ihrer biologischen Aktivität zusammenhängen.

Wirkmechanismus

The mechanism of action of 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key features of 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide with related compounds:

| Compound Name | Molecular Weight | Key Substituents | Reactivity/Applications | References |

|---|---|---|---|---|

| 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide | 337.22 g/mol* | Bromo (C4), Ethyl (N1), N,N-dimethyl | Polymerization, drug delivery (inferred) | [16, 18] |

| N,N-Dimethylacrylamide (DMA) | 99.13 g/mol | None (parent acrylamide) | Hydrogels, RAFT polymerization | [3, 13, 15] |

| N-Isopropylacrylamide (NIPAM) | 113.16 g/mol | Isopropyl (N-substituent) | Thermoresponsive polymers | [3, 12] |

| 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) | 403.1 g/mol | Chloro (C5), Phenyl (N1, C1) | Antifungal/antimicrobial agents | [1] |

| N'-[4-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea | 337.22 g/mol | Bromo (C4), Ethyl (N1), Urea linkage | Pharmaceutical intermediates | [16] |

*Molecular weight inferred from and .

Key Observations:

Chloro-substituted analogs (e.g., compound 3a in ) exhibit similar halogen effects but lack the ethyl group, which may alter steric interactions in polymerization .

Reactivity in Polymerization :

- DMA is widely used in controlled radical polymerization (e.g., RAFT) due to its high solubility and ability to form hydrogen bonds (). The target compound’s acrylamide group may enable similar polymerization, but the bulky pyrazole substituent could reduce chain mobility, affecting polymer architecture .

- NIPAM’s thermoresponsive behavior contrasts with the target compound’s likely stability, as N-substituents (isopropyl vs. dimethyl) dictate lower critical solution temperature (LCST) properties .

Hydrogen Bonding and Applications: DMA-based hydrogels rely on hydrogen bonding between carbonyl groups and water (). Urea derivatives (e.g., ) exhibit stronger hydrogen bonding than acrylamides, favoring pharmaceutical applications over polymer synthesis .

Physicochemical Properties

- Solubility : The bromo and ethyl groups likely reduce aqueous solubility compared to DMA (highly water-soluble) but improve organic solvent compatibility (e.g., DMF, chloroform) .

- Thermal Stability : Bromine’s electron-withdrawing effect may increase thermal stability relative to chloro analogs (e.g., compound 3a, mp: 133–135°C) .

Functional and Application Differences

- Pharmaceuticals vs. Materials : Urea derivatives () are tailored for drug intermediates, while acrylamides like the target compound are suited for functional polymers. For example, DMA-based hydrogels are used in biosensors and dye adsorption (), whereas the target compound’s bromine could enable post-polymerization modifications (e.g., Suzuki coupling) for advanced materials .

- Biological Activity : Pyrazole derivatives in show antimicrobial activity, but the target compound’s dimethylacrylamide group may shift its utility toward biocompatible materials rather than direct bioactivity .

Biologische Aktivität

3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide is a compound that has garnered interest due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, such as antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide is , with a molecular weight of approximately 371.256 g/mol. The structure includes a pyrazole ring substituted with a bromine atom and an ethyl group, linked to a dimethylacrylamide moiety.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit significant biological activities. The following sections summarize key findings related to the biological activity of 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Table 1: Antitumor Activity of Pyrazole Derivatives

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. Studies have demonstrated that compounds in this class can significantly reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated macrophages.

Case Study:

In a study evaluating the anti-inflammatory properties of various pyrazole derivatives, it was found that 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide inhibited LPS-induced NO production by up to 50%, demonstrating its potential as an anti-inflammatory agent.

Antimicrobial Activity

Pyrazole derivatives also exhibit antimicrobial properties. Research has shown that certain compounds can disrupt bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide | E. coli | 25 | |

| Py11 | S. aureus | 30 | |

| N-(5-bromo-pyrazole) | C. albicans | 15 |

The precise mechanisms through which 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors involved in cell signaling pathways related to inflammation and tumorigenesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.